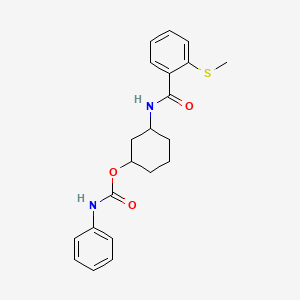
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It was initially developed as an anti-cancer drug, but its mechanism of action has also been studied in other fields such as stem cell research and regenerative medicine.
Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
One area of interest is the use of benzene-1,3,5-tricarboxamides (BTAs), which share structural motifs with the compound , in supramolecular chemistry and nanotechnology. BTAs have been utilized in a wide range of applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been exploited in nanotechnology and polymer processing, showcasing the compound's potential in creating structured materials at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Applications
Another significant application is in the development of antimicrobial agents. Compounds related to 3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate have been studied for their potential in treating communicable diseases, highlighting the urgent need for new substances with antimicrobial properties. For example, p-Cymene, a compound related to the one , has shown a range of biological activities, including antimicrobial effects, which have been widely investigated due to the pressing need for new antimicrobial substances (Marchese et al., 2017).
Environmental and Ecotoxicological Studies
The environmental occurrence and potential ecotoxicological effects of related compounds have also been a focus of research. For instance, benzophenone-3, a common component in sunscreens, has been studied for its widespread environmental release and potential impact on aquatic ecosystems. This research is crucial in understanding the environmental behavior and risks associated with the use of these compounds and guiding regulatory and mitigation strategies (Kim & Choi, 2014).
Organic Light Emitting Diodes (OLEDs) and Photophysics
In the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs), certain cyclometalating ligands related to the compound have been explored for their potential in creating highly emissive phosphorescent complexes. These studies have emphasized the ability to fine-tune emission wavelengths across the visible spectrum, demonstrating the compound's relevance in advancing OLED technology (Chi & Chou, 2010).
Propriétés
IUPAC Name |
[3-[(2-methylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-19-13-6-5-12-18(19)20(24)22-16-10-7-11-17(14-16)26-21(25)23-15-8-3-2-4-9-15/h2-6,8-9,12-13,16-17H,7,10-11,14H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCPBKZPNDOCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

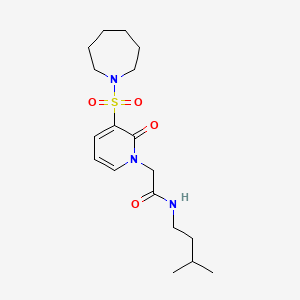
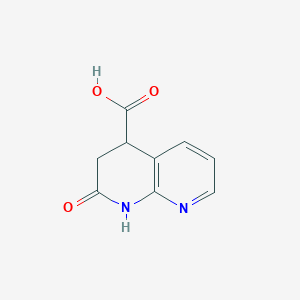

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)
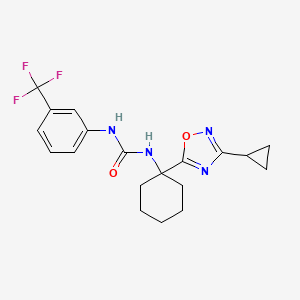
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)
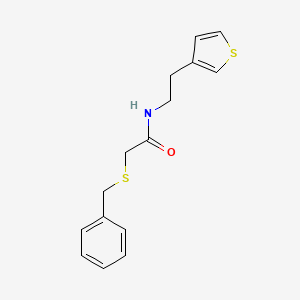
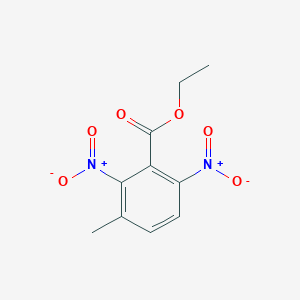
![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)

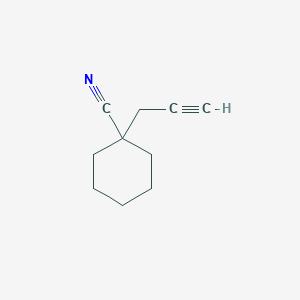

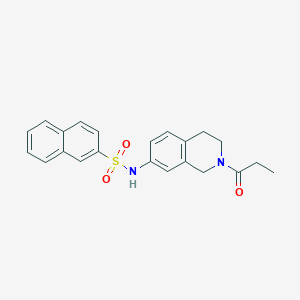
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)